molecular formula C7H8BrN B1274160 3-Bromo-5-methylaniline CAS No. 74586-53-1

3-Bromo-5-methylaniline

Cat. No. B1274160
CAS RN: 74586-53-1
M. Wt: 186.05 g/mol
InChI Key: YIZRPAWCIFTHNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which is a moiety of a potent dopamine and serotonin receptors antagonist . Another paper reports a practical synthesis of 3-bromo-5,6-dihydropyridin-2-ones via a cycloaddition reaction . Additionally, a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide is reported, starting from 5-methylnicotinic acid with a high overall yield . These methods highlight the importance of regioselectivity and yield in the synthesis of brominated compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their chemical properties and interactions. The crystal structure of a complex containing 2-methyl-4-nitroaniline is solved to atomic resolution, showing how nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . Another study characterizes the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole using various spectroscopic techniques and theoretical methods . These studies demonstrate the detailed analysis required to understand the molecular structure of brominated compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is influenced by their molecular structure. For example, the presence of a bromine atom on the double bond in 3-bromo-5,6-dihydropyridin-2-ones allows for further chemical transformations such as aziridination or bromine displacement with an amine . The reactivity of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole is investigated through computational methods, identifying potential reactive sites and interactions with water . These analyses provide insights into the types of chemical reactions that brominated compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are closely related to their molecular structures. The synthesis of 4-bromo-3-methylanisole in a modular microreaction system is reported, which is used to synthesize black fluorane dye, highlighting the importance of selectivity and reaction conditions . The thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole is investigated, showing good stability up to 215°C . These properties are essential for the practical applications of brominated compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium(0) Catalyzed Synthesis : 3-Bromo-5-methylaniline is used in the synthesis of various analogs with electron-donating and withdrawing functional moieties through Suzuki cross-coupling reactions. These compounds exhibit non-linear optical properties and provide insight into molecular electrostatic potential and reactivity descriptors (Rizwan et al., 2021).
  • Multikilogram-Scale Synthesis : Utilized in the synthesis of biphenyl carboxylic acid derivatives using a Pd/C-mediated Suzuki Coupling approach. This method is optimized for large-scale production (Ennis et al., 1999).

Safety And Hazards

3-Bromo-5-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Relevant Papers Relevant papers related to 3-Bromo-5-methylaniline can be found on the Sigma-Aldrich website . These papers may provide further information on the compound’s properties, uses, and synthesis methods.

properties

IUPAC Name

3-bromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRPAWCIFTHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996094
Record name 3-Bromo-5-methylaniline
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylaniline

CAS RN

74586-53-1
Record name 3-Bromo-5-methylbenzenamine
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Record name 3-Bromo-5-methylaniline
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Record name 3-Bromo-5-methylaniline
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Record name 3-bromo-5-methylaniline
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitrotoluene (21 g, prepared by the method of R. B. Carlin and G. E. Foltz, J. Amer. Chem. Soc., 1956, 78, 1992) in ethanol (250 ml) containing acetic acid (40.8 g) and iron powder (19.0 g) was refluxed with stirring for 3 h. Additional iron powder (9.5 g) was added, and the reaction mixture refluxed a further 3 h, cooled, and added to excess water. The mixture was filtered and the aqueous filtrate extracted with diethyl ether. The organic layer was extracted with 1N hydrochloric acid, the acid extracts basified with sodium hydroxide and the mixture extracted with diethyl ether. The organic extract was dried and evaporated to give 3-bromo-5-methylaniline (15.6 g) which without further purification was dissolved in methanol (200 ml) containing dimethyl acetylene dicarboxylate (11.37 g). The solution was refluxed for 16 hr, evaporated to dryness, and the residue taken up in ether and washed with dilute hydrochloric acid. Evaporation of the ether gave the intermediate enamine (26.1 g) which was added dropwise to stirring diphenyl ether (250 ml) at 250° C. After 15 minutes, the mixture was allowed to cool to room temperature, the crystalline product collected and recrystallised from acetic acid to give a mixture of the 5,7-regioisomers (23 g). This mixture (5 g) was separated by chromatography on silica gel, eluting with dichloromethane/methanol (94:6) to give methyl 7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.50 g), mp 270°-271° C., a (360 MHz, DMSO-d6) 2.75 (3H, s, CH3), 3.95 (3H, s, OCH3), 6.51 (1H, s, 3-H), 7.24 (1H, d, 6-H) and 7.99 (1H, d, 8-H) (NOE to 6-H only on irradiation of 5-CH3 confirms regiochemistry); and methyl 5-bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.18 g), mp 258°-9° C., δ (360 MHz, DMSO-d6) 2.37 (3H, s, CH3), 3.95 (3H, s, OCH3) 6.58 (1H, s, 2-H), 7.41 (1H, d, 6-H) and 7.72 (1H, d, 8-H) (NOE to both 6-H and 8-H on irradiation of 7-CH3 confirms regiochemistry).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In 2 L flask outfitted with condenser and stir bar was added 1-bromo-3-methyl-5-nitrobenzene (50.0 g, 231 mmol), ethanol (967 mL), and saturated aqueous NH4Cl (141 mL). The system was evacuated and flushed with N2(g) and then iron (38.8 g, 694 mmol) was added before heating the reaction to reflux for 2 days. The reaction was cooled to room temperature and CELITE (15 g) was added to the flask. This was then filtered through CELITE, washing the cake with ethanol (500 mL) and ethyl acetate (500 mL). The filtrate was concentrated and the solvent was removed. The residue was diluted with ethyl acetate (500 mL) and water (500 mL). After cutting the layers, the organic was washed with saturated aqueous NaHCO3 (400 mL) and then brine (400 mL), before drying over sodium sulfate and concentrating. MTBE (˜500 mL) was added to the resultant residue and HCl in dioxane (4 M, 57.9 mL, 231 mmol) was added dropwise at RT over 30 min. The resultant precipitate was collected by filtration. This creme colored solid was placed in a beaker and was dissolved in ethyl acetate and partitioned with saturated aqueous NaHCO3 and then 10% NH4OH (aq). The organic was cut and dried over sodium sulfate before concentrating to dryness. 3-Bromo-5-methylaniline was isolated as a brown oil. MS APCI calc'd for C7H9BrN [M+H]+ 186. found 186/188.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methylaniline
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3-Bromo-5-methylaniline
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3-Bromo-5-methylaniline
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3-Bromo-5-methylaniline
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3-Bromo-5-methylaniline
Reactant of Route 6
3-Bromo-5-methylaniline

Citations

For This Compound
12
Citations
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
… The amination of m-bromotoluene provided 3-bromo-5methylaniline (14%) accompanied by smaller quantities of chlorotoluidines, /n-toluidine, 2-bromo-5-methylaniline, and 5-bromo-2-…
Number of citations: 13 pubs.acs.org
B Jones, J Robinson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… gave 3-bromo-5-nitrotoluene, mp 82" ; reduction with freshly etched iron powder and concentrated hydrochloric acid in 50% aqueous alcohol then gave 3-bromo-5-methylaniline as the …
Number of citations: 18 pubs.rsc.org
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
RESULTS AND CALCULATIONS The copper (I) chloride-induced dehalogenation of 5-substituted 2, 3-dibromoanilines in the 2-position was kinetically studied in the dark in an argon …
Number of citations: 16 actachemscand.org
JF GORMISH - 1968 - search.proquest.com
… 3-Bromo-5-methylaniline, A suspension of 3-bromo-5-nitrotoluene (39 g., 0.18 mole) in 100 ml… From 3-Bromo-5-methylaniline. To 3-bromo-5-methylaniline (16 g. 0.086 mole) was added …
Number of citations: 2 search.proquest.com
M Rusch, A Thevenon, D Hoepfner, T Aust… - …, 2019 - Wiley Online Library
… Starting from commercially available 3,5-methoxybromobenzene (1) and from tert-butyloxycarbonyl (N-Boc)-protected-3-bromo-5-methylaniline (11), both C−Br bonds are activated …
R Yin, F Brøndsted, Y He, Y Fang, C Stains - 2023 - chemrxiv.org
… phosphinate substitution would induce a substantial red-shift in excitation and emission, we began the synthesis of this new dye by reductive amination with 3-bromo-5-methylaniline …
Number of citations: 0 chemrxiv.org
R Mancuso, I Ziccarelli, M Brindisi, CD Altomare… - Catalysts, 2021 - mdpi.com
We report a stereoselective, multicomponent catalytic carbonylative approach to a new class of α,β-unsaturated γ-lactam derivatives with potential biological activity, that are, alkyl (Z)-2-(…
Number of citations: 12 www.mdpi.com
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 35 pubs.acs.org
BB Trunz, R Jędrysiak, D Tweats, R Brun… - European journal of …, 2011 - Elsevier
Nitroimidazoles are a well-known class of antibacterial and antiprotozoal drugs but in spite of the widespread clinical and veterinary use of these drugs, this family has been stigmatized …
Number of citations: 70 www.sciencedirect.com
董亜芳 - 2021 - catalog.lib.kyushu-u.ac.jp
This dissertation focuses on the investigation of sila-Friedel–Crafts reaction for the synthesis of silacyclic compounds. The direct synthesis of silacycles is challenging because it …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp

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